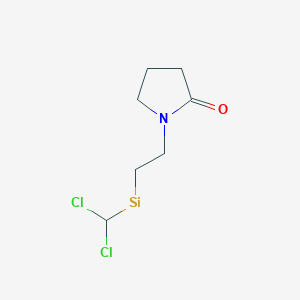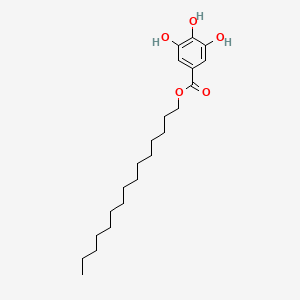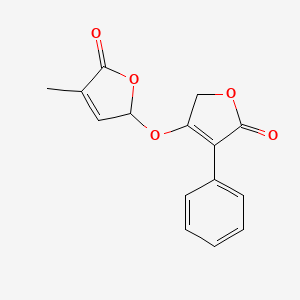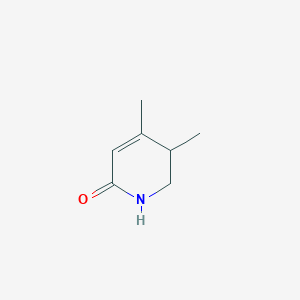
4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one is an organic compound belonging to the class of dihydropyridines This compound is characterized by a pyridine ring that is partially saturated, with two methyl groups attached at the 4th and 5th positions and a carbonyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethyl-2-butanone with ammonia or primary amines can lead to the formation of the desired dihydropyridinone. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives with varying degrees of saturation.
Reduction: Alcohol derivatives with hydroxyl groups replacing the carbonyl group.
Substitution: Substituted dihydropyridinones with different functional groups attached.
Applications De Recherche Scientifique
4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethylpyridin-2(1H)-one: Lacks the dihydro component, leading to different reactivity.
5,6-Dihydropyridin-2(1H)-one: Lacks the methyl groups, affecting its chemical properties.
4-Methyl-5,6-dihydropyridin-2(1H)-one: Has only one methyl group, leading to different steric and electronic effects.
Uniqueness
4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one is unique due to the presence of both methyl groups and the partially saturated pyridine ring
Propriétés
Numéro CAS |
204118-36-5 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
3,4-dimethyl-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C7H11NO/c1-5-3-7(9)8-4-6(5)2/h3,6H,4H2,1-2H3,(H,8,9) |
Clé InChI |
FJIVXGBEFZIPEX-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC(=O)C=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
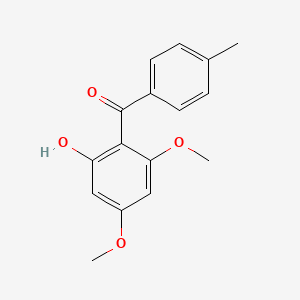
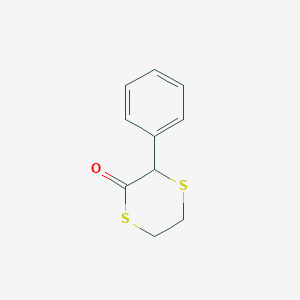

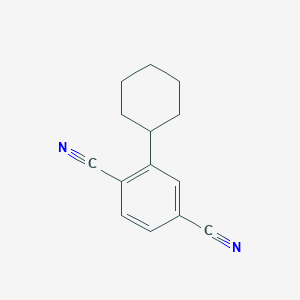
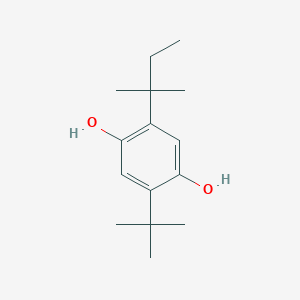
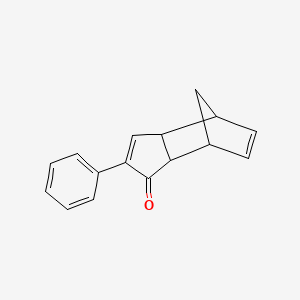
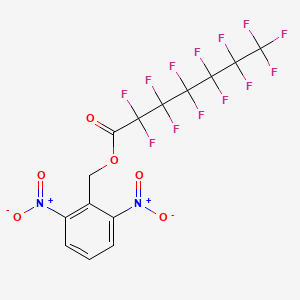
![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
